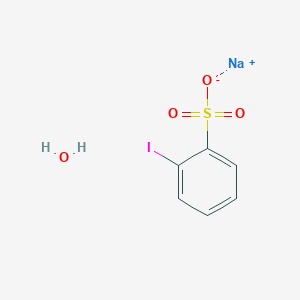

Sodium 2-iodobenzenesulfonate hydrate

Description

Contextualization within Organoiodine Chemistry and Sulfonate Systems

Organoiodine chemistry, a specialized field within organic chemistry, investigates compounds containing a carbon-iodine bond. wikipedia.org These compounds are notable for the unique reactivity conferred by the iodine atom, which is the largest and least electronegative of the stable halogens. wikipedia.org This results in a weaker carbon-iodine bond compared to other carbon-halogen bonds, making organoiodine compounds valuable as reactive intermediates in synthesis. wikipedia.org

Sodium 2-iodobenzenesulfonate hydrate (B1144303) is a prime example of a molecule that synergistically combines the characteristics of an organoiodine compound and a sulfonate. The presence of the sulfonate group (-SO₃⁻), a salt of a sulfonic acid, imparts high polarity and water solubility, a feature not always common in organoiodine compounds. This solubility is crucial for its application in aqueous reaction media. The electronic effects of the electron-withdrawing sulfonate group also influence the reactivity of the iodine atom, making it a versatile reagent and precursor.

Significance as a Precursor to Hypervalent Iodine Reagents

A pivotal role of sodium 2-iodobenzenesulfonate hydrate in contemporary research is its function as a starting material for the synthesis of hypervalent iodine reagents. Hypervalent iodine compounds contain an iodine atom in a formal oxidation state higher than the -1 found in simple iodides. These reagents, particularly those in the iodine(III) and iodine(V) oxidation states, have gained immense popularity as powerful and selective oxidizing agents in organic synthesis. nih.govnih.gov

Specifically, sodium 2-iodobenzenesulfonate is the direct precursor to 2-iodoxybenzenesulfonic acid (IBS), a highly reactive and effective hypervalent iodine(V) oxidant. nih.govnih.govresearchgate.net The oxidation of sodium 2-iodobenzenesulfonate to IBS can be achieved using various oxidizing agents, such as Oxone or sodium periodate (B1199274), in an aqueous solution. nih.govnih.govresearchgate.netbeilstein-journals.org The resulting IBS is noted for its exceptional activity in the oxidation of alcohols and other functional groups, often outperforming traditional heavy-metal-based oxidants due to its milder reaction conditions and reduced environmental impact. nih.gov The synthesis of IBS from sodium 2-iodobenzenesulfonate is a critical transformation that unlocks the potent oxidizing power of the hypervalent iodine species. nih.govnih.govresearchgate.net It has been demonstrated that the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution yields the iodine(V) product, whereas the oxidation of the free 2-iodobenzenesulfonic acid under acidic conditions results in an iodine(III) heterocycle. nih.govnih.govresearchgate.net

Overview of Current Research Trajectories Involving the Chemical Compound

Current research involving this compound is primarily concentrated on its application in catalysis and the development of novel synthetic methodologies. Researchers are actively exploring the full potential of its derivative, IBS, as a catalyst in a variety of oxidative transformations. chemicalbook.com One area of significant interest is the IBS-catalyzed oxidative rearrangement of tertiary allylic alcohols. chemicalbook.com

Furthermore, investigations into the fundamental properties of sodium 2-iodobenzenesulfonate monohydrate continue to provide valuable insights. X-ray diffraction studies have elucidated its crystal structure, revealing a two-dimensional sheet-like arrangement formed by the hexacoordinated sodium atoms with the iodobenzene (B50100) rings protruding. researchgate.netnih.gov This detailed structural information is crucial for understanding its reactivity and for the rational design of new experiments and applications. The synthesis of biologically active benzothiazine derivatives has also been a context for the synthesis and study of the title compound. nih.gov

Academic Research Objectives and Scope of Investigation

The academic research objectives centered on this compound are multifaceted. A primary goal is to expand the library of hypervalent iodine reagents derived from it and to broaden their applications in organic synthesis. This includes the development of more efficient and environmentally benign oxidation protocols.

The scope of investigation also encompasses a deeper understanding of the reaction mechanisms involving its derivatives. By studying the kinetics and intermediates of reactions where IBS is used, chemists aim to fine-tune reaction conditions to achieve higher selectivity and yields. The structural and electronic properties of this compound and its derivatives are continuously being explored to build predictive models for their reactivity.

Physicochemical Properties of Sodium 2-iodobenzenesulfonate

| Property | Value |

| IUPAC Name | sodium;2-iodobenzenesulfonate |

| Molecular Formula | C₆H₄INaO₃S |

| Molecular Weight | 306.06 g/mol nih.gov |

| Monoisotopic Mass | 305.88236 Da nih.gov |

| Appearance | Solid |

Crystallographic Data of Sodium 2-iodobenzenesulfonate Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic researchgate.netnih.gov |

| Space Group | P2₁/c researchgate.net |

| a | 13.6141 (4) Å researchgate.netnih.gov |

| b | 8.8233 (3) Å researchgate.netnih.gov |

| c | 7.8493 (3) Å researchgate.netnih.gov |

| β | 92.171 (1)° researchgate.netnih.gov |

| Volume | 942.19 (6) ų researchgate.netnih.gov |

| Z | 4 researchgate.netnih.gov |

Classical and Contemporary Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve the introduction of an iodine atom onto the benzene (B151609) ring of a sulfonic acid derivative. The two principal routes are the diazotization-halogenation of 2-aminobenzenesulfonic acid and the reaction of benzenesulfonyl chloride with sodium iodide.

A widely utilized method for the preparation of sodium 2-iodobenzenesulfonate involves the diazotization of 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type reaction with an iodide salt. researchgate.net

The reaction proceeds in a series of steps:

Diazotization: 2-Aminobenzenesulfonic acid is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as p-toluenesulfonic acid, at low temperatures (typically 10–15 °C). This step generates a diazonium salt intermediate. researchgate.net

Iodination: The resulting diazonium salt solution is then gradually added to a solution containing potassium iodide. The diazonium group is an excellent leaving group, and upon its departure as nitrogen gas, the iodide ion attacks the aromatic ring, substituting at the position formerly occupied by the amino group. researchgate.net

Workup: After the reaction is complete, any excess iodine is typically quenched with a reducing agent like sodium thiosulfate (B1220275) until the solution becomes colorless. The pH of the mixture is then adjusted to be alkaline (pH 9-10) with a sodium bicarbonate solution, which facilitates the precipitation of the sodium 2-iodobenzenesulfonate product.

A representative procedure involves adding 2-aminobenzenesulfonic acid to a solution of p-toluenesulfonic acid in acetonitrile (B52724). The mixture is stirred and then cooled. A solution of sodium nitrite and potassium iodide in distilled water is added gradually to the cooled suspension. The reaction is allowed to warm to room temperature and stirred for an additional hour before the workup steps are performed. researchgate.net

Table 1: Reagents and Conditions for Diazotization-Halogenation Synthesis

| Reagent | Role | Typical Molar Ratio (relative to 2-aminobenzenesulfonic acid) | Key Reaction Conditions |

| 2-Aminobenzenesulfonic Acid | Starting Material | 1.0 | - |

| p-Toluenesulfonic Acid | Acid Catalyst | 3.0 | Acetonitrile solvent |

| Sodium Nitrite | Diazotizing Agent | 3.0 | Aqueous solution, added gradually |

| Potassium Iodide | Iodinating Agent | 2.5 | Aqueous solution, added gradually |

| Sodium Thiosulfate | Quenching Agent | As needed | Added until colorless |

| Sodium Bicarbonate | Base for Precipitation | As needed | 1 M solution, adjust to pH 9-10 |

An alternative synthetic approach to sodium 2-iodobenzenesulfonate involves the reaction of benzenesulfonyl chloride with sodium iodide. This method relies on the substitution of the sulfonyl chloride group with an iodine atom. Although less commonly detailed in the context of producing the 2-iodo isomer specifically, the general principle of sulfonyl halide substitution is a known transformation. The subsequent steps would involve purification to isolate the desired product.

Industrial Synthesis Optimization and Scale-Up Methodologies

While specific, detailed protocols for the large-scale industrial production of this compound are not extensively documented in publicly available literature, the synthesis generally adapts laboratory-scale preparations for larger quantities. Key considerations for industrial scale-up include process safety, reaction kinetics, heat transfer, and cost-effectiveness of raw materials.

Optimization of the diazotization-halogenation route would likely focus on:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants to maximize yield and minimize unreacted starting materials and side products.

Temperature Control: Precise control of the reaction temperature during the diazotization step is critical to prevent the decomposition of the diazonium salt.

Addition Rates: The controlled addition of the sodium nitrite and potassium iodide solutions is crucial for managing the exothermic nature of the reaction and ensuring complete conversion.

Solvent Selection: While acetonitrile is used in some lab-scale preparations, alternative, more cost-effective, and environmentally benign solvents might be explored for industrial production.

Automation: Implementing automated systems for reagent addition, temperature monitoring, and pH adjustment can improve consistency and safety on a large scale.

The oxidation of sodium 2-iodobenzenesulfonate to produce 2-iodoxybenzenesulfonic acid (IBS), a highly active and selective catalyst for various oxidation reactions, highlights the industrial relevance of efficiently synthesizing the parent compound. beilstein-journals.org

Purification and Isolation Techniques for Research Applications

Following synthesis, purification of sodium 2-iodobenzenesulfonate is essential to achieve the desired purity for research and other applications.

Recrystallization is a common technique for purifying solid organic compounds. For sodium 2-iodobenzenesulfonate, recrystallization can be performed from aqueous media. The general principle involves dissolving the crude product in a minimum amount of hot solvent (water) to form a saturated solution. As the solution cools, the solubility of the sodium 2-iodobenzenesulfonate decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor.

The process typically involves:

Dissolving the crude sodium 2-iodobenzenesulfonate in hot deionized water.

Filtering the hot solution to remove any insoluble impurities.

Allowing the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Collecting the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

Solvent-induced crystallization is another potential method where a solvent in which the salt has low solubility is added to a concentrated aqueous solution to force precipitation. google.com

The synthesis of sodium 2-iodobenzenesulfonate often results in the formation of inorganic salt byproducts, such as sodium chloride or sodium sulfate (B86663). The removal of these salts is a critical purification step.

Several filtration-based strategies can be employed:

Simple Filtration: If the inorganic salts have significantly different solubility characteristics from the desired product, they may be separated by fractional crystallization and subsequent filtration.

Ultrafiltration: This membrane-based separation technique can be used to remove inorganic salts from aqueous solutions of organic salts that are capable of forming micelles. The aqueous mixture is passed through a membrane that retains the larger organic molecules while allowing the smaller inorganic salt ions to pass through. google.com

Diafiltration: This is a modification of ultrafiltration where fresh solvent is added to the retentate to further wash out the inorganic salts.

A patented method for removing inorganic salts from sulfonates involves dehydrating the sulfonate solution and then treating it with a physical adsorbent, such as kieselguhr, followed by filtration or centrifugation to remove the adsorbent and the adsorbed inorganic salts. google.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6INaO4S |

|---|---|

Molecular Weight |

324.07 g/mol |

IUPAC Name |

sodium;2-iodobenzenesulfonate;hydrate |

InChI |

InChI=1S/C6H5IO3S.Na.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;;/h1-4H,(H,8,9,10);;1H2/q;+1;/p-1 |

InChI Key |

KCRZKQNDPIRBHS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.O.[Na+] |

Origin of Product |

United States |

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Analysis of Hydrate (B1144303) Forms

The crystal data for sodium 2-iodobenzenesulfonate monohydrate has been determined to be:

| Crystal Parameter | Value researchgate.net |

| Formula | Na⁺·C₆H₄IO₃S⁻·H₂O |

| Molecular Weight | 324.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.6141 (4) Å |

| b | 8.8233 (3) Å |

| c | 7.8493 (3) Å |

| β | 92.171 (1)° |

| Volume | 942.19 (6) ų |

| Z | 4 |

In the crystal structure of sodium 2-iodobenzenesulfonate monohydrate, the sodium (Na⁺) ion is six-coordinate. nih.govresearchgate.net It is bonded to six oxygen atoms in a distorted octahedral geometry. These oxygen atoms originate from four different sulfonate groups and two water molecules. researchgate.net This coordination scheme creates a two-dimensional polymeric network that extends along the b-axis of the crystal. nih.gov The Na···O contact distances are reported to be in the range of 2.419 (2) Å to 2.7218 (18) Å, and the O···Na···O angles vary from 73.70 (5)° to 158.64 (7)°. nih.govresearchgate.net Interestingly, one of the oxygen atoms from the sulfonate group does not participate in coordination with the sodium ion. nih.govresearchgate.net

The stability of the crystal lattice is reinforced by a network of intermolecular interactions. nih.gov O–H···O hydrogen bonds are present, where the water molecule acts as a donor to the sulfonate oxygen atoms. nih.govresearchgate.net Specifically, one of the sulfonate oxygen atoms that is not coordinated to the sodium ion accepts a hydrogen bond from a water molecule. researchgate.net

In addition to the hydrogen bonds, the structure is further stabilized by C–H···O hydrogen bonds and C–H···π interactions. nih.govresearchgate.net The C–H···π interactions occur between the hydrogen atoms of the benzene (B151609) ring and the π-system of an adjacent aromatic ring. nih.gov These collective interactions contribute to the formation of a stable, two-dimensional sheet-like structure in the bc plane, with the iodobenzene (B50100) rings extending above and below these sheets. nih.govresearchgate.net

A notable feature of the reported crystal structure of sodium 2-iodobenzenesulfonate monohydrate is the disorder of the iodine atom. nih.govresearchgate.net The iodine atom was found to be distributed over two distinct positions. nih.govresearchgate.net The refined occupancies for these two positions are 0.78 (2) and 0.22 (2). nih.govresearchgate.net This type of disorder, while not uncommon in crystal structures, indicates that the iodine atom does not occupy a single, fixed position within the crystal lattice but rather exists as a statistical distribution over two sites.

Comparative Crystallography with Analogous Sulfonate Salts

The crystal structure of potassium 2-iodobenzenesulfonate monohydrate has also been determined and serves as an excellent point of comparison. nih.gov While both the sodium and potassium salts form monohydrates and exhibit similar anions, the difference in the cation (Na⁺ vs. K⁺) leads to distinct crystallographic parameters.

Here is a comparative table of the crystal data:

| Crystal Parameter | Sodium 2-iodobenzenesulfonate Monohydrate researchgate.net | Potassium 2-iodobenzenesulfonate Monohydrate nih.gov |

| Formula | Na⁺·C₆H₄IO₃S⁻·H₂O | K⁺·C₆H₄IO₃S⁻·H₂O |

| Molecular Weight | 324.06 | 340.17 |

| Crystal System | Monoclinic | Monoclinic |

| a | 13.6141 (4) Å | 13.8993 (4) Å |

| b | 8.8233 (3) Å | 9.0678 (3) Å |

| c | 7.8493 (3) Å | 8.1654 (2) Å |

| β | 92.171 (1)° | 92.260 (2)° |

| Volume | 942.19 (6) ų | 1028.33 (5) ų |

In the potassium salt, the K⁺ ion's coordination environment involves oxygen atoms from the sulfonate groups and water molecules, with K···O distances ranging from 2.693 (3) Å to 2.933 (3) Å. nih.gov Similar to the sodium analogue, this arrangement also results in a two-dimensional sheet-like structure in the bc plane. nih.gov The water molecule of crystallization is also hydrogen-bonded to sulfonate oxygen atoms within this two-dimensional arrangement. nih.gov A key similarity is that in both structures, one of the sulfonate oxygen atoms is not involved in coordinating the metal cation but instead participates in hydrogen bonding with a water molecule. nih.govresearchgate.netnih.gov However, the larger ionic radius of potassium compared to sodium results in a larger unit cell volume for the potassium salt. researchgate.netnih.gov

Structural Similarities to Other Metal Sulfonate Hydrates

The crystal structure of sodium 2-iodobenzenesulfonate monohydrate reveals a sodium atom that is hexa-coordinated, a common feature observed in many hydrated metal salts. nih.govresearchgate.net The geometry around the sodium ion involves coordination with six oxygen atoms. nih.gov This hexa-coordination is reminiscent of the stable octahedral configurations found in other hydrated metal sulfates, such as nickel and magnesium sulfate (B86663) hexahydrates. uu.nl While the sodium ion in this compound is six-coordinate, sodium ions, in general, can exhibit a range of coordination numbers in different solid-state structures. mdpi.com

A noteworthy similarity is observed when comparing the title compound to its potassium salt analogue. In both the sodium and potassium 2-iodobenzenesulfonate structures, one of the oxygen atoms from the sulfonate group does not participate in coordination with the metal ion. nih.govresearchgate.net Instead, this particular oxygen atom is involved in forming an intermolecular hydrogen bond with a water molecule, a feature that highlights a common structural motif within this family of compounds. nih.govresearchgate.net The bond lengths and angles within the 2-iodobenzenesulfonate anion itself are also reported to be similar to those in the potassium salt. nih.govresearchgate.net The sulfonate group's ability to act as a flexible ligand, sometimes leaving oxygen atoms available for hydrogen bonding rather than metal coordination, is a key factor in the structural chemistry of these materials. nih.govresearchgate.net

Polymeric Network Formation in the Solid State

In the solid state, sodium 2-iodobenzenesulfonate hydrate does not exist as discrete molecular units but rather as a complex polymeric assembly. nih.govresearchgate.net The crystal structure is characterized by a two-dimensional polymeric network that extends along the b-axis. nih.gov This extended structure is the result of a combination of strong ionic coordination involving the sodium ions and an intricate web of hydrogen bonds.

The formation of the polymeric network is fundamentally directed by the coordination environment of the sodium ion. The Na⁺ ion is hexa-coordinated by oxygen atoms, creating a robust network that propagates through the crystal lattice. nih.govresearchgate.net Specifically, the coordination sphere of each sodium atom is comprised of:

Four oxygen atoms from the sulfonate groups of neighboring 2-iodobenzenesulfonate anions.

Two oxygen atoms from two different water molecules. nih.govresearchgate.net

This coordination scheme links the sodium ions and sulfonate anions into two-dimensional, sheet-like structures that lie in the crystallographic bc plane. nih.govresearchgate.net The iodobenzene portions of the anions protrude above and below these inorganic sheets. nih.govresearchgate.net The specific bond distances and angles defining this coordination are detailed in the table below.

Interactive Data Table: Sodium Ion Coordination Geometry

| Interaction | Distance (Å) | Angle | Range (°) |

| Na···O | 2.419 (2) – 2.7218 (18) | O···Na···O | 73.70 (5) – 158.64 (7) |

| Data sourced from Arshad et al., 2008. nih.govresearchgate.net |

The polymeric sheets formed via sodium coordination are further interconnected and stabilized by a network of hydrogen bonds. nih.govresearchgate.net These interactions play a crucial role in establishing the final three-dimensional architecture of the crystal. The primary hydrogen bonding interaction is an O—H···O bond. nih.gov This occurs between a hydrogen atom of a coordinated water molecule and the sulfonate oxygen atom that is not involved in coordinating to the sodium ion. nih.govresearchgate.net

Interactive Data Table: Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O4—H4A···O2 | 0.85 | 1.98 | 2.824 (2) | 174 |

| C6—H6···O1 | 0.93 | 2.42 | 2.834 (3) | 107 |

| D = donor atom, A = acceptor atom. Data sourced from Arshad et al., 2008. nih.gov |

Reaction Mechanisms and Electrophilic Reactivity of Derived Species

Oxidative Reactivity Mechanisms of Derived Hypervalent Iodine(V) Compounds

Sodium 2-iodobenzenesulfonate can be oxidized to form 2-iodoxybenzenesulfonic acid (IBS), a hypervalent iodine(V) compound. beilstein-journals.orgnih.gov This oxidation is typically achieved using strong oxidizing agents like Oxone or sodium periodate (B1199274) in an aqueous medium. beilstein-journals.org The resulting IBS is a highly active oxidant, capable of facilitating a variety of chemical transformations. organic-chemistry.org The mechanism of these oxidations often involves the in situ generation of the active iodine(V) species, which then reacts with the substrate. For instance, in the oxidation of alcohols, the iodine(V) species is generated and reacts with the alcohol to form a key intermediate. nih.gov This intermediate subsequently undergoes reductive elimination to yield the oxidized product (e.g., a carbonyl compound) and a reduced iodine(III) species. nih.gov

Hypervalent iodine compounds are characterized by their electrophilic nature, which is a direct consequence of the electron-deficient iodine center. nih.govfrontiersin.org In iodine(V) compounds such as IBS, the high oxidation state of the iodine atom, combined with the presence of electronegative oxygen ligands, renders the iodine center highly electrophilic. This pronounced electrophilicity makes it a prime target for attack by a wide range of nucleophiles. frontiersin.org The reactivity of these I(V) reagents is often compared to that of transition metals, serving as environmentally benign alternatives for various oxidative transformations. nih.govnih.gov This electrophilic character is fundamental to their role as powerful oxidizing agents in organic synthesis. nih.gov

Reductive Reactivity and Iodine(III) Species Formation

The reaction conditions during the oxidation of the parent compound significantly influence the final oxidation state of the iodine. While the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution yields the iodine(V) product (IBS), switching to acidic conditions leads to the formation of an iodine(III) species. beilstein-journals.org Specifically, the oxidation of the free 2-iodobenzenesulfonic acid with periodic acid selectively produces 2-iodosylbenzenesulfonic acid, an organoiodine(III) compound. beilstein-journals.orgresearchgate.net

Furthermore, the oxidative cycle of iodine(V) reagents inherently involves their reduction. In the course of oxidizing a substrate, such as an alcohol, the iodine(V) center is reduced, typically forming an iodine(III) intermediate before being further reduced back to the initial iodine(I) state, which can then be re-oxidized to restart the catalytic cycle. nih.gov This reductive pathway is a fundamental aspect of the catalytic utility of hypervalent iodine compounds derived from sodium 2-iodobenzenesulfonate.

Substitution Reaction Mechanisms at the Iodine Center

The electrophilic iodine atom in hypervalent species derived from sodium 2-iodobenzenesulfonate is susceptible to substitution reactions, which are central to their synthetic utility.

The mechanism of many reactions mediated by these hypervalent iodine compounds is initiated by the attack of a nucleophile on the electrophilic iodine center. nih.govacs.org For example, in the oxidation of an alcohol by an I(V) reagent, the alcohol's oxygen atom acts as the nucleophile, attacking the iodine(V) center to form an alcohol-iodine adduct. nih.gov This step is followed by a process that may involve hypervalent twisting and subsequent reductive elimination, which transfers the oxygen atom from the substrate and ultimately leads to the oxidized product. nih.gov The C–I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group, a property that facilitates these substitution and elimination pathways. wikipedia.org

Regioselectivity, the preference for reaction at one position over another, is a critical consideration in organic synthesis. wikipedia.orgddugu.ac.in In the context of hypervalent iodine reagents, particularly unsymmetrical diaryliodonium salts, regioselectivity dictates which of the two aryl groups is transferred to a nucleophile. frontiersin.org This selectivity is often controlled by introducing a non-transferable "dummy" aryl group, which is electronically or sterically disfavored for transfer, thereby directing the reaction to deliver the desired aryl group. frontiersin.org

While specific studies on the regioselectivity and stereoselectivity of substitution reactions involving derivatives of sodium 2-iodobenzenesulfonate are not extensively detailed in the provided search results, the general principles apply. If an unsymmetrical diaryliodonium salt were prepared from 2-iodobenzenesulfonate, the electronic properties and steric hindrance of the benzenesulfonate (B1194179) moiety compared to the other aryl group would determine the regiochemical outcome of a nucleophilic arylation. Stereoselectivity, the preferential formation of one stereoisomer, would be relevant in reactions involving chiral substrates or reagents, where the spatial arrangement of the hypervalent iodine intermediate could influence the stereochemical outcome of the product. khanacademy.org

Computational Chemistry in Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for understanding the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. These methods provide insights into the electronic structure of transient intermediates and transition states, as well as the influence of the surrounding solvent environment on the reaction pathways.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, reaction energies, and the nature of chemical bonds. For species derived from Sodium 2-iodobenzenesulfonate, DFT calculations are crucial for understanding their electrophilic character.

A key class of derivatives is hypervalent iodine(III) and iodine(V) compounds. For instance, the oxidation of the 2-iodobenzenesulfonate anion can lead to the formation of 2-iodoxybenzenesulfonic acid (IBS), a potent oxidant. nsf.govnih.gov DFT studies have been instrumental in comparing the reactivity of such compounds. For example, computational analysis of the oxidation of alcohols by 2-iodoxybenzoic acid (IBX), a close structural analog of IBS, has revealed the rate-determining step to be a reductive elimination involving C-H bond cleavage. nsf.gov

Further computational investigations on IBX derivatives, such as those with an -SO2-O- linker like in IBS, have shown that these modifications can significantly lower the activation energy barrier for oxidation reactions. This increased reactivity is attributed to the electronic influence of the substituent on the iodine center. nsf.gov

Another important class of derived species are cyclic iodonium (B1229267) salts, such as vinylbenziodoxolones (VBX), which are derived from the related 2-iodobenzoic acid. These reagents are highly electrophilic and are used for vinylation reactions. nih.govsu.senih.gov DFT calculations have been pivotal in elucidating the mechanisms of these reactions. For the S-vinylation of thiols, theoretical studies support a mechanism involving deprotonation followed by a ligand coupling, which explains the observed high stereoselectivity. nih.govresearchgate.net The calculated reaction free energy profile for such a process provides a quantitative basis for understanding the reaction pathway.

The electrophilicity of the iodine center in diaryliodonium salts, which can be considered as models for derivatives of 2-iodobenzenesulfonate, is explained by the hypervalent 3-center-4-electron (3c-4e) bonding model. diva-portal.orgnih.gov DFT calculations on these systems help to rationalize the chemoselectivity of arylation reactions, where the nucleophile typically attacks the more electron-deficient aryl group in metal-free reactions. nih.govfrontiersin.org

Below is a table summarizing representative computational data for related hypervalent iodine compounds, illustrating the insights gained from DFT studies.

| Compound/System | Computational Method | Key Finding | Reference |

| 2-Iodoxybenzoic acid (IBX) derivatives | DFT (MPW1K/LACV3P**) | The -SO2-O- linker (as in IBS) lowers the activation barrier for alcohol oxidation compared to IBX. | nsf.gov |

| Vinylbenziodoxolone (VBX) | DFT (M06-2X(PCM)/def2-TZVP) | S-vinylation of thiols proceeds via a ligand coupling mechanism. | nih.govresearchgate.net |

| Aryl(phenyl)iodonium salts | DFT | Chemoselectivity in arylations is governed by the electronic properties of the aryl groups and can be predicted. | nih.gov |

| Diaryliodonium salts | DFT | A low energy transition state is responsible for the lack of selectivity in some α-arylation reactions of carbonyls. | diva-portal.org |

While DFT provides a detailed picture of the intrinsic electronic properties of molecules, the reactivity in a real-world setting is significantly influenced by the solvent. Molecular Dynamics (MD) simulations are a powerful technique to study the dynamic interactions between a solute and solvent molecules, providing insights into solvation, diffusion, and conformational changes over time.

For ionic species like the 2-iodobenzenesulfonate anion and its charged derivatives, the organization of solvent molecules, particularly water, in the hydration shells is critical. MD simulations of similar molecules, such as alkylbenzene sulfonates, have shown that the sulfonate headgroup is strongly hydrated, with water molecules forming stable hydrogen bonds. su.se The distribution and mobility of counter-ions (like Na+) and water molecules in the vicinity of the reactive center can influence the approach of a reactant and stabilize or destabilize transition states.

In the context of electrophilic reactions of derived hypervalent iodine species, the solvent can play several roles. It can stabilize the charged iodonium salt precursor, mediate proton transfer steps, and influence the energy of the transition state. For instance, in reactions involving charged nucleophiles and electrophiles, polar solvents can screen the electrostatic interactions, affecting reaction rates. nih.gov

The combination of MD simulations with quantum mechanics (QM/MM methods) is a particularly powerful approach. In QM/MM simulations, the reactive core of the system is treated with a high level of quantum mechanics (like DFT), while the surrounding solvent is modeled using classical mechanics. This allows for the study of solvent effects on the reaction mechanism with both accuracy and computational efficiency. Such methods have been successfully applied to study nucleophilic aromatic substitution reactions, demonstrating their capability to reproduce the significant rate changes observed between protic and aprotic solvents. chemrxiv.org

The table below outlines the types of insights that can be gained from MD simulations for understanding solvent effects on the reactivity of compounds analogous to those derived from Sodium 2-iodobenzenesulfonate.

| System | Simulation Type | Potential Insights | Reference Analogy |

| Alkylbenzene sulfonate in water | Classical MD | Structure of hydration shells around the sulfonate group; distribution of counter-ions. | su.se |

| Iodine-benzene clusters | MD and Monte Carlo | Asymmetric solvation and caging effects influencing reaction dynamics. | psu.edu |

| 4-Fluoronitrobenzene + Azide | QM/MM | Elucidation of solvent effects on transition structures and reaction rates. | chemrxiv.org |

| Benzene-water mixtures | Classical MD | Aggregation dynamics and intermolecular interactions (π-π vs. dipole-dipole). | acs.org |

Catalytic Applications in Complex Organic Transformations

Sodium 2-iodobenzenesulfonate Hydrate (B1144303) as a Precatalyst for Oxidations

Sodium 2-iodobenzenesulfonate hydrate is recognized as a stable and easily handled precursor to the powerful oxidant, 2-iodoxybenzenesulfonic acid (IBS). organic-chemistry.org In this role, it is often referred to as a "pre-IBS." nih.gov The in-situ generation of IBS from its sodium salt allows for catalytic amounts of the hypervalent iodine reagent to be used, a significant advantage over stoichiometric oxidations. researchgate.netacsgcipr.org This approach is particularly effective when used in conjunction with a co-oxidant, most commonly Oxone®. nih.govnih.gov The selective preparation of IBS from sodium 2-iodobenzenesulfonate occurs through oxidation with reagents like Oxone® or sodium periodate (B1199274) in an aqueous medium. nih.govnih.govresearchgate.net It has been demonstrated that the oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution yields the desired iodine(V) product, IBS. researchgate.netnih.govnih.govresearchgate.net

The catalytic efficacy of this compound is realized through the regenerative cycle of 2-iodoxybenzenesulfonic acid (IBS). A general mechanism for alcohol oxidation involves the in-situ formation of IBS (6a) from the sodium salt of 2-iodobenzenesulfonic acid (7a) with Oxone®. organic-chemistry.orgnih.gov The active IBS catalyst is significantly more active than other modified 2-iodoxybenzoic acids (IBXs). organic-chemistry.orgnih.gov

In the specific case of phenol (B47542) oxidation, the proposed catalytic cycle begins with the in-situ generation of IBS (2) from its precursor. nih.gov This active IBS then reversibly complexes with a phenol molecule (3) to form an IBS-phenol complex (10). nih.gov This complex facilitates an intramolecular nih.govnih.gov-rearrangement, transferring an oxygen atom from the iodoxy group to the ortho-position of the phenol. nih.gov This step results in the formation of an iodine(III)-catechol complex (11), which then releases the o-quinone product (4) and the reduced form of the precatalyst, pre-IBS (1). nih.gov The catalytic cycle is completed by the re-oxidation of the reduced iodine species back to the active IBS (2) by a co-oxidant like tetrabutylammonium (B224687) peroxymonosulfate, which can be generated in situ from Oxone®. nih.gov

The catalytic system based on 2-iodoxybenzenesulfonic acid (IBS) generated from this compound demonstrates markedly superior activity compared to other well-known hypervalent iodine(V) oxidants like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). researchgate.netbeilstein-journals.org Research has shown that IBS is a much more active catalyst for the oxidation of alcohols with Oxone® than modified IBXs. organic-chemistry.orgnih.govresearchgate.net While IBX and DMP are effective stoichiometric oxidants, their use in catalytic amounts is often hindered by low reactivity and the harsh conditions needed for their in-situ regeneration. nih.govresearchgate.net

In contrast, the IBS-based system is exceptionally active, requiring only catalytic amounts (e.g., 0.05–5 mol %) to achieve efficient and selective oxidation of alcohols. nih.govbeilstein-journals.org The amount of the IBS precatalyst needed can be as low as 1/100 to 1/1,000 of the amount required when using DMP stoichiometrically. nissanchem.co.jp Theoretical calculations suggest that the high reactivity of IBS is due to the relatively ionic character of its intramolecular hypervalent iodine-OSO₂ bond, which lowers the twisting barrier of the alkoxyperiodinane intermediate, thereby accelerating the oxidation process. organic-chemistry.orgnih.govresearchgate.net This makes the Ishihara oxidation, using catalytic IBS, a more convenient, safe, and efficient technology for alcohol oxidation compared to methods employing DMP. nissanchem.co.jp While stabilized versions of IBX exist to mitigate its explosive nature, catalytic options are generally preferred for safety and sustainability. acsgcipr.org

Selective Oxidation of Organic Substrates

The catalytic system derived from this compound and a co-oxidant like Oxone® provides a highly efficient and selective method for the oxidation of various organic substrates. nih.gov This system has proven effective for transforming primary and secondary alcohols into their corresponding carbonyl compounds and for the regioselective oxidation of phenolic compounds. researchgate.netnih.gov

The in-situ generated IBS catalyst is extremely effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgnih.govbeilstein-journals.org Using catalytic amounts of sodium 2-iodobenzenesulfonate with Oxone® as the terminal oxidant, a wide array of alcohols can be converted to their corresponding carbonyl compounds in high yields. organic-chemistry.orgresearchgate.net The reactions are typically carried out in nonaqueous solvents like acetonitrile (B52724) or ethyl acetate, and the solid Oxone® wastes can be conveniently removed by simple filtration. nih.govresearchgate.net This method is noted for its high efficiency and selectivity under mild conditions. nih.gov

Table 1: IBS-Catalyzed Oxidation of Various Alcohols

| Substrate (Alcohol) | Catalyst Loading (mol %) | Co-oxidant | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Phenylethanol | 1 | Oxone® | MeCN | Acetophenone | 99 |

| Benzyl alcohol | 1 | Oxone® | MeCN | Benzaldehyde | 98 |

| 4-Methoxybenzyl alcohol | 1 | Oxone® | MeCN | 4-Methoxybenzaldehyde | 99 |

| Cinnamyl alcohol | 1 | Oxone® | MeCN | Cinnamaldehyde | 96 |

| 2-Octanol | 2.5 | Oxone® | EtOAc | 2-Octanone | 95 |

Data sourced from studies on IBS-catalyzed oxidations. organic-chemistry.orgnih.gov

Beyond the formation of aldehydes, the IBS catalytic system can be controlled to achieve the further oxidation of primary alcohols to carboxylic acids. organic-chemistry.orgnih.govresearchgate.net By adjusting the reaction conditions, specifically the amount of the co-oxidant (Oxone®), primary alcohols can be efficiently converted into carboxylic acids. nih.gov This provides a significant advantage over many traditional oxidation methods that can be difficult to control and may require harsh, toxic reagents like chromium(VI) compounds. frontiersin.orglibretexts.org The development of catalytic systems that can achieve this transformation using cleaner oxidants is a key area of research, and the IBS system represents a notable advancement in this field. nsf.govorganic-chemistry.org

A significant application of the IBS catalyst generated from this compound is the regioselective oxidation of phenols and naphthols to their corresponding ortho-quinones. nih.govnih.gov This transformation is the first example of a hypervalent iodine(V)-catalyzed regioselective oxidation of phenols to o-quinones. nih.govresearchgate.net The reaction proceeds in good to excellent yields under mild conditions, using catalytic amounts of the precatalyst and stoichiometric amounts of Oxone®. nih.govnih.gov The reaction rate and scope can be enhanced by the addition of an inorganic base, such as potassium carbonate, and a phase transfer catalyst. nih.govnih.gov This method provides a direct and efficient route to valuable o-quinone structures from readily available phenolic precursors. nih.gov

Table 2: Regioselective Oxidation of Phenols and Naphthols to o-Quinones

| Substrate | Catalyst (mol %) | Additives | Product | Yield (%) |

|---|---|---|---|---|

| Phenol | 5 | K₂CO₃, nBu₄NHSO₄ | 1,2-Benzoquinone | 97 |

| 4-tert-Butylphenol | 5 | K₂CO₃, nBu₄NHSO₄ | 4-tert-Butyl-1,2-benzoquinone | 95 |

| 2-Naphthol | 5 | K₂CO₃, nBu₄NHSO₄ | 1,2-Naphthoquinone | 97 |

| 1-Naphthol | 5 | K₂CO₃, nBu₄NHSO₄ | 1,2-Naphthoquinone | 63 |

Data adapted from research on IBS-catalyzed regioselective oxidation. nih.gov

Oxidative Functionalization of C-H Bonds

The direct functionalization of otherwise inert C-H bonds is a paramount goal in modern synthetic chemistry. The catalytic system generated from sodium 2-iodobenzenesulfonate has proven effective in the challenging oxidation of C-H bonds. Research demonstrates that catalytic amounts of sodium 2-iodobenzenesulfonate, in combination with Oxone as the terminal oxidant, can efficiently oxidize benzylic and even non-activated alkane C-H bonds. nih.gov

This process typically occurs under phase-transfer conditions, using a catalyst like tetra-n-butylammonium hydrogen sulfate (B86663) to facilitate the interaction between the water-soluble oxidant and the organic substrate in a solvent such as anhydrous acetonitrile. nih.gov The methodology is applicable to a range of substrates, including various alkylbenzenes (toluenes, ethylbenzenes), alkylbenzenes with oxygen-containing functional groups, and cyclic ethers. nih.gov The same system has also been successfully applied to the oxidation of alkanes. nih.gov

Table 1: Catalytic Oxidation of Benzylic C-H Bonds

| Substrate | Product | Yield (%) |

|---|---|---|

| Toluene | Benzoic acid | 85 |

| Ethylbenzene | Acetophenone | 92 |

| Diphenylmethane | Benzophenone | 95 |

| Fluorene | Fluoren-9-one | 98 |

Data sourced from studies on catalytic oxidation using sodium o-iodobenzenesulfonate with Oxone. nih.gov Conditions typically involve catalytic sodium 2-iodobenzenesulfonate, Oxone, and a phase-transfer catalyst in acetonitrile at 60 °C.

Applications in Carbon-Heteroatom and Carbon-Carbon Bond Formations

Hypervalent iodine reagents are widely recognized for their ability to mediate the formation of carbon-heteroatom and carbon-carbon bonds, acting as powerful, metal-free oxidants. organic-chemistry.org The active catalyst, IBS, generated from sodium 2-iodobenzenesulfonate, falls into this reactive class of compounds and is implicated in such transformations.

Oxidative Coupling Reactions (C-N, C-O, C-S, C-F)

Hypervalent iodine compounds are instrumental in forming C-N, C-O, C-S, and C-F bonds through oxidative coupling pathways. organic-chemistry.org These reactions generally involve the hypervalent iodine reagent activating a substrate towards nucleophilic attack or promoting the coupling of two nucleophiles.

While much of the specific research on IBS focuses on oxidation, its classification as a potent hypervalent iodine(V) reagent suggests its utility in these coupling reactions. For instance, the regioselective oxidation of phenols to o-quinones, a form of intramolecular C-O bond formation, is effectively catalyzed by IBS generated from its sodium salt. nih.gov This transformation proceeds in good to excellent yields using Oxone as the co-oxidant under mild, non-aqueous conditions. nih.gov The development of water-soluble hypervalent iodine reagents has also been targeted for reactions like the fluoroalkylation of thiols (C-S bond formation) under biocompatible conditions, highlighting the potential of hydrophilic catalysts derived from precursors like sodium 2-iodobenzenesulfonate. rsc.org

Oxidative Rearrangements

Oxidative rearrangements are powerful transformations that build molecular complexity. Hypervalent iodine reagents are known to promote such reactions, including the Hofmann rearrangement. A notable example is the hypervalent iodine-catalyzed Hofmann rearrangement of carboxamides, which utilizes Oxone as the terminal oxidant, the same co-oxidant used to generate IBS from its precursor. acs.org The reaction mechanism for hypervalent iodine-mediated oxidations often involves a "hypervalent twist," a type of rearrangement that is considered the rate-determining step. wikipedia.org This twisting motion is influenced by steric factors and facilitates the elimination step in the oxidation of alcohols. wikipedia.org While IBX is known to promote the oxidative rearrangement of tertiary allylic alcohols, the enhanced reactivity of IBS suggests it could be a highly effective catalyst for similar or more challenging rearrangements. orientjchem.org

Development of Recyclable and Heterogenized Catalytic Systems

A significant drawback of many hypervalent iodine reagents is the generation of stoichiometric iodoarene byproducts. To address this and improve sustainability, research has focused on developing recyclable catalytic systems.

Polymer-Supported Hypervalent Iodine Catalysts

Immobilizing the iodine catalyst on a solid support, such as a polymer resin, is a highly effective strategy for creating a recyclable system. The resulting polymer-supported catalyst can be easily removed from the reaction mixture by simple filtration and subsequently re-oxidized for reuse, minimizing waste. researchgate.netnih.gov

Researchers have successfully bound both IBX and its more active analogue, IBS, to polystyrene-based resins. organic-chemistry.org These solid-supported catalysts have demonstrated high efficacy in the oxidation of secondary alcohols to ketones using Oxone as the terminal oxidant. researchgate.net These reactions proceed with low catalyst loadings (as low as 0.2–5 mol%) and are applicable to a broad range of alcohol substrates. researchgate.net Crucially, these polymer-supported IBS catalysts can be recycled and reused multiple times without a significant loss of catalytic activity, representing a major step towards sustainable oxidation processes. researchgate.net

Table 2: Performance of Recyclable Polymer-Supported IBS Catalyst

| Substrate | Conversion (Cycle 1) | Conversion (Cycle 3) | Conversion (Cycle 5) |

|---|---|---|---|

| 1-Phenylethanol | >99% | >99% | >99% |

| Cyclohexanol | >99% | 98% | 98% |

| 2-Octanol | 95% | 94% | 94% |

Data reflects the oxidation of secondary alcohols using a solid-supported IBS catalyst with Oxone. researchgate.net The catalyst's consistent performance over multiple cycles highlights its stability and reusability.

Micellar Catalysis in Aqueous Media

Micellar catalysis has emerged as a green chemistry tool that uses water as a bulk solvent, thereby reducing reliance on volatile organic compounds. nih.govnih.gov Surfactants form micelles in water, creating nano-sized hydrophobic pockets that can solubilize organic substrates and catalysts, effectively creating nanoreactors that accelerate reaction rates. nih.govthieme-connect.de

This compound is exceptionally well-suited for aqueous catalytic systems due to its high water solubility. nih.gov Its application can be enhanced in micellar systems or in conjunction with phase-transfer catalysts, which serve a similar purpose of bringing reactants from different phases into contact. orientjchem.orgnih.gov For instance, the IBS-catalyzed oxidation of phenols is accelerated by the presence of a phase-transfer catalyst, tetrabutylammonium hydrogen sulfate, which facilitates the interaction between the aqueous oxidant and the organic phenol substrate. nih.gov This principle is central to micellar catalysis, where the surfactant shell mediates the interaction between the water-soluble catalyst and the lipophilic substrate sequestered within the micelle's core. thieme-connect.de This synergy allows complex organic transformations to be performed under environmentally benign aqueous conditions.

Enantioselective Catalysis Mediated by Derived Chiral Hypervalent Iodine Reagents

The development of enantioselective transformations utilizing hypervalent iodine reagents represents a significant advancement in asymmetric synthesis. These reagents, known for being environmentally benign and having low toxicity, offer a metal-free alternative for the construction of complex chiral molecules. thieme-connect.dersc.orgnih.gov The core strategy in this field involves the use of chiral hypervalent iodine(III) or iodine(V) species, which can be employed in stoichiometric or catalytic amounts to induce asymmetry in a variety of organic reactions. thieme-connect.dersc.org

The chirality in these hypervalent iodine reagents is typically introduced in one of two ways: either through the attachment of a chiral auxiliary to the iodoarene backbone or by the in-situ formation of a chiral complex between an achiral iodine(III/V) compound and a chiral ligand, such as a chiral acid or alcohol. nih.gov A wide array of chiral iodoarenes have been designed and synthesized, featuring central, axial, or planar chirality to create a well-defined chiral environment around the reactive iodine center. nih.gov

While sodium 2-iodobenzenesulfonate is a known precursor for generating highly active achiral hypervalent iodine species like 2-iodoxybenzenesulfonic acid for oxidation reactions, its direct derivatization into a chiral catalyst for enantioselective transformations is a more nuanced area of research. The general principle involves the conversion of the sulfonate group or the iodo-substituted benzene (B151609) ring into a platform for introducing a chiral moiety.

A common approach involves the synthesis of chiral iodoarenes from commercially available starting materials, which are then oxidized to the active hypervalent iodine(III) species in the presence of a terminal oxidant, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov These in-situ generated chiral catalysts have been successfully applied in a range of enantioselective transformations, including the α-functionalization of carbonyl compounds, oxidative dearomatization of phenols, and difunctionalization of alkenes. nih.govnih.gov

For instance, the enantioselective α-oxytosylation of ketones is a well-studied transformation that showcases the potential of these catalysts. In a typical reaction, a chiral iodoarene catalyst facilitates the transfer of a tosyloxy group to the α-position of a ketone, yielding a chiral α-tosyloxy ketone. These products are valuable synthetic intermediates. The stereochemical outcome of such reactions is primarily governed by the structure of the chiral catalyst. nih.gov

One notable class of chiral hypervalent iodine catalysts are those possessing C-N axial chirality. These have been shown to be effective in the α-oxytosylation of a variety of ketones, achieving good to excellent yields and high enantioselectivities. nih.gov For example, the reaction of propiophenone (B1677668) with p-toluenesulfonic acid in the presence of a C-N axially chiral iodoarene catalyst and mCPBA as the oxidant can produce the corresponding α-tosyloxylated product with significant enantiomeric excess. nih.gov

Another successful strategy involves the use of lactate-based chiral iodoarenes. These catalysts, often C₂-symmetric, have been effectively used in the enantioselective spirolactonization of naphthol derivatives. rsc.org Similarly, chiral iodoaniline-lactate based catalysts have demonstrated high efficiency in the α-oxysulfonylation of ketones, providing the desired products in high yields and with good enantioselectivity. nih.gov

The development of novel chiral hypervalent iodine reagents is an active area of research. For example, chiral reagents with a pyridine (B92270) moiety have been designed for stereoselective intramolecular diaminations of alkenes, achieving high enantiomeric excess. nih.gov The design of these catalysts often focuses on creating a rigid and well-defined chiral pocket around the iodine atom to maximize stereocontrol. thieme-connect.deorgsyn.org

The research in this field continues to evolve, with a focus on designing more efficient and selective chiral catalysts. While direct derivatization of sodium 2-iodobenzenesulfonate into a widely used chiral catalyst for a broad range of enantioselective reactions is not yet extensively documented in dedicated studies, the established principles of chiral hypervalent iodine chemistry provide a clear framework for its potential use. The conversion of the sulfonate group into a sulfonamide, followed by attachment of a chiral amine, represents a plausible route to novel chiral iodoarene catalysts derived from this specific precursor. The effectiveness of such catalysts would then be evaluated in various asymmetric transformations.

Table of Research Findings in Enantioselective Catalysis

| Catalyst Type | Transformation | Substrate Example | Product Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| C-N Axially Chiral Iodoarene | α-Oxytosylation | Propiophenone | (S)-2-Oxo-2-phenylpropyl 4-methylbenzenesulfonate | 96 | 67 | nih.gov |

| C-N Axially Chiral Iodoarene | α-Oxytosylation | 1-(p-Tolyl)propan-1-one | (S)-2-Oxo-2-(p-tolyl)propyl 4-methylbenzenesulfonate | 94 | 72 | nih.gov |

| C-N Axially Chiral Iodoarene | α-Oxytosylation | 1-(4-Methoxyphenyl)propan-1-one | (S)-2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate | 92 | 75 | nih.gov |

| Lactate-based C₂-Symmetric Iodoarene | Oxidative Dearomatization (Spirolactonization) | 1-Naphthol derivative | Spirolactone | up to 92 | up to 92 | orgsyn.org |

| Chiral Iodoaniline-Lactate Catalyst | α-Oxysulfonylation | Ketones | α-Sulfonyloxy ketones | up to 99 | up to 83 | nih.gov |

| Chiral Pyridine-based Hypervalent Iodine Reagent | Intramolecular Diamination | Homoallylic guanidine (B92328) derivative | Bicyclic diamine | - | 92 | nih.gov |

Coordination Chemistry of the 2 Iodobenzenesulfonate Anion

Ligand Characteristics and Coordination Modes

The 2-iodobenzenesulfonate anion possesses a rich set of characteristics that dictate its coordination behavior with metal ions. The sulfonate group (-SO₃⁻) is the primary site for coordination, offering three oxygen atoms as potential donors. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions.

In a monodentate fashion, only one of the sulfonate oxygen atoms binds to the metal center. This is a common coordination mode for sulfonate ligands, particularly when other more competitive ligands are present in the coordination sphere.

Bidentate coordination can occur in two ways: chelating or bridging. In a chelating mode, two oxygen atoms from the same sulfonate group bind to a single metal center, forming a strained four-membered ring. While less common for sulfonates compared to carboxylates, this mode can be encouraged by specific geometric requirements of the metal center. More prevalent is the bridging bidentate mode, where two oxygen atoms of the sulfonate group coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The 2-iodobenzenesulfonate anion can also act as a bridging ligand through a single oxygen atom, connecting two metal centers. This µ₂-bridging mode contributes to the construction of extended one-, two-, or three-dimensional networks. The presence of the large iodine atom at the ortho position can sterically hinder certain coordination modes or influence the packing of the resulting complexes in the solid state.

Furthermore, studies on analogous systems, such as those involving 5-iodobenzene-1,3-dicarboxylate, have revealed complex coordination behaviors, including the adoption of µ₃-coordination modes where the ligand bridges three metal centers. nih.gov This suggests that the 2-iodobenzenesulfonate anion could also exhibit higher denticity under suitable conditions, leading to the formation of intricate and robust coordination polymers. nih.govmdpi.com

A summary of the potential coordination modes of the 2-iodobenzenesulfonate anion is presented below.

| Coordination Mode | Description |

| Monodentate | One oxygen atom of the sulfonate group coordinates to a single metal center. |

| Bidentate Chelating | Two oxygen atoms from the same sulfonate group coordinate to a single metal center. |

| Bidentate Bridging | Two oxygen atoms of the sulfonate group coordinate to two different metal centers. |

| Monodentate Bridging (µ₂) | A single oxygen atom bridges two metal centers. |

| Tridentate Bridging (µ₃) | The sulfonate group bridges three metal centers, potentially involving all three oxygen atoms. |

Formation and Structural Analysis of Transition Metal Complexes

The reaction of sodium 2-iodobenzenesulfonate hydrate (B1144303) with various transition metal salts in suitable solvents can lead to the formation of a diverse array of coordination complexes. The resulting structures are influenced by several factors, including the nature of the metal ion (e.g., its preferred coordination geometry and number), the reaction conditions (e.g., temperature, solvent, and pH), and the presence of any ancillary ligands.

The interaction between the metal ion and the oxygen atoms of the sulfonate group is a critical aspect of the coordination chemistry of 2-iodobenzenesulfonate. The strength and nature of these metal-oxygen (M-O) bonds dictate the stability and reactivity of the resulting complexes. In general, the M-O bonds involving sulfonate ligands are considered to be primarily ionic in character, though a degree of covalent character can be present, particularly with softer metal ions.

The geometry of the sulfonate group itself can provide insights into the nature of the M-O interactions. In the free anion, the three S-O bonds are equivalent due to resonance. Upon coordination to a metal center, this equivalence is often lifted. For instance, in a monodentate coordination mode, the S-O bond involving the coordinated oxygen atom is typically longer and weaker than the two non-coordinated S-O bonds. This can be observed through techniques like X-ray crystallography and vibrational spectroscopy.

As previously mentioned, the 2-iodobenzenesulfonate anion has the potential to act as either a chelating or a bridging ligand. While chelation involving a single sulfonate group is sterically less favorable, it cannot be entirely ruled out, especially with metal ions that have a strong preference for forming small chelate rings.

The more likely scenario is the adoption of a bridging coordination mode. This can lead to the formation of dimeric, oligomeric, or polymeric structures. For example, two 2-iodobenzenesulfonate ligands could bridge two metal centers to form a dinuclear complex. Alternatively, a network of bridging ligands could extend in one, two, or three dimensions to create coordination polymers. The formation of such extended structures is a common feature in the coordination chemistry of benzenesulfonate (B1194179) and related ligands. The interplay between the bridging capacity of the sulfonate group and the steric influence of the ortho-iodo substituent would be a key factor in determining the final architecture of these materials. Research on related systems with substituted benzene (B151609) ligands has shown that the nature and position of the substituent can significantly direct the dimensionality and topology of the resulting coordination polymers. nih.govmdpi.com

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable tools for the characterization of transition metal complexes of 2-iodobenzenesulfonate, providing valuable information about their structure, bonding, and dynamic behavior in both the solid state and in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of diamagnetic metal complexes in solution. For complexes of 2-iodobenzenesulfonate, ¹H and ¹³C NMR spectroscopy can be used to probe the environment of the aromatic ring protons and carbons, respectively. Changes in the chemical shifts of these nuclei upon coordination can provide insights into the electronic effects of metal binding.

Furthermore, NMR can be employed to study ligand exchange processes. numberanalytics.com For instance, if the 2-iodobenzenesulfonate ligand is labile, its exchange with other ligands or solvent molecules in the coordination sphere of the metal can be monitored by variable-temperature NMR experiments. This can provide kinetic and thermodynamic data about the stability of the metal-ligand bond.

For paramagnetic transition metal complexes, the presence of unpaired electrons leads to large shifts and broadening of the NMR signals, making interpretation more complex. However, paramagnetic NMR spectroscopy can provide unique information about the magnetic properties and electronic structure of the complex. nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are crucial for probing the vibrational modes of the 2-iodobenzenesulfonate ligand and its metal complexes. rsc.org The sulfonate group has characteristic stretching and bending vibrations that are sensitive to its coordination environment.

The key vibrational modes of the sulfonate group are the symmetric and asymmetric S-O stretching vibrations. In the free 2-iodobenzenesulfonate anion, the asymmetric stretch typically appears as a strong, broad band in the IR spectrum, while the symmetric stretch is often weaker in the IR but strong in the Raman spectrum. Upon coordination to a metal, the symmetry of the sulfonate group is lowered, which can lead to the splitting of the degenerate asymmetric stretching mode and a shift in the frequencies of both the symmetric and asymmetric stretches. rsc.org The magnitude of these shifts and the nature of the splitting can provide information about the coordination mode (monodentate vs. bidentate/bridging) and the strength of the metal-oxygen interaction.

The table below summarizes the expected shifts in the S-O stretching frequencies upon coordination.

| Vibrational Mode | Free Anion (cm⁻¹) | Coordinated Anion (cm⁻¹) | Rationale for Shift |

| Asymmetric S-O Stretch (ν_as(SO₃)) | ~1200-1250 | Splitting and/or shift to lower/higher frequencies | Coordination breaks the C₃ᵥ symmetry, leading to splitting. The direction of the shift depends on the specific coordination mode and metal ion. |

| Symmetric S-O Stretch (ν_s(SO₃)) | ~1040-1060 | Shift to lower or higher frequency | The frequency shift reflects changes in the S-O bond strengths upon coordination. |

In addition to the internal modes of the sulfonate group, the far-IR and Raman spectra may also reveal the metal-oxygen stretching vibrations (ν(M-O)). These vibrations typically occur at lower frequencies (below 500 cm⁻¹) and provide direct evidence for the formation of a metal-ligand bond. The frequency of the ν(M-O) mode is dependent on the mass of the metal ion and the strength of the M-O bond.

Theoretical Studies of Metal-Ligand Bonding and Stability

Theoretical and computational chemistry, particularly through quantum chemical calculations, offers profound insights into the nature of interactions between metal ions and ligands. These methods allow for the detailed examination of coordination geometries and the electronic effects that govern the stability and reactivity of complexes. For the 2-iodobenzenesulfonate anion, such studies are crucial for understanding its behavior in coordination chemistry.

Quantum Chemical Calculations of Coordination Geometries

While specific DFT studies on metal complexes of 2-iodobenzenesulfonate are not extensively documented in publicly available literature, we can infer likely coordination geometries based on calculations performed on analogous systems, such as other substituted benzenesulfonates and related ligands. uc.ptnih.govacs.org The coordination of the sulfonate group (SO₃⁻) itself is known to be versatile. Organosulfonates are generally considered poor ligands, often unable to displace water from a metal's primary coordination sphere. researchgate.net However, they can coordinate to metal centers in several modes: monodentate (one oxygen atom binds to the metal), bidentate (two oxygen atoms bind to the same metal), or bridging (linking two or more metal centers). researchgate.netrsc.org

Theoretical calculations on metal-sulfonate complexes, such as those involving p-toluenesulfonate, have shown that the coordination mode is highly dependent on the metal ion, the steric bulk of the ligand, and the presence of other competing ligands. mdpi.com For the 2-iodobenzenesulfonate anion, DFT calculations would likely predict the following:

Steric Influence of the Iodo Group: The iodine atom at the ortho position introduces significant steric hindrance. This bulkiness would likely influence the orientation of the ligand upon coordination and could favor coordination geometries that minimize steric clashes. For instance, it might favor a monodentate coordination mode over a bidentate one, as the latter would bring the bulky iodo-substituted phenyl ring closer to the metal center and its other ligands. Steric effects are known to be a major determinant of the final arrangement in coordination complexes. illinois.eduacs.orgnih.gov

Predicted Bond Lengths and Angles: Based on DFT studies of similar aromatic sulfonate complexes, the metal-oxygen (M-O) bond length for a coordinated sulfonate group is expected to be in the range of 2.0 to 2.5 Å, depending on the metal ion. mdpi.com The O-S-O bond angles within the sulfonate group would likely remain close to the tetrahedral angle, although coordination to the metal could cause slight distortions. Quantum chemical calculations can provide precise values for these parameters for a given metal ion. researchgate.net

A hypothetical calculated structure of a simple octahedral aqua complex, [M(H₂O)₅(2-IBS)]ⁿ⁺ (where 2-IBS is 2-iodobenzenesulfonate), would likely show the sulfonate group coordinating in a monodentate fashion, with the bulky iodophenyl group oriented away from the other aqua ligands to minimize steric repulsion.

Table 1: Predicted Coordination Geometries and Parameters from Theoretical Models

| Metal Ion (Example) | Predicted Coordination Number | Likely Coordination Polyhedron | Predicted M-O(sulfonate) Bond Length (Å) | Key Influencing Factor |

| Cu(II) | 6 | Distorted Octahedral | 2.0 - 2.2 | Jahn-Teller Distortion, Steric Hindrance |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | 2.1 - 2.3 | Ligand Field, Steric Hindrance |

| Pb(II) | Variable (e.g., 8) | Distorted (e.g., Square Antiprismatic) | 2.5 - 2.8 | Lone Pair Effect, Steric Hindrance |

Understanding Electronic Effects on Metal-Sulfonate Interactions

The electronic nature of a ligand significantly impacts the strength and character of the metal-ligand bond. Substituents on the aromatic ring of the 2-iodobenzenesulfonate anion can alter its electronic properties through inductive and resonance effects, thereby influencing its coordination behavior. libretexts.orglibretexts.org

Inductive and Resonance Effects of the Iodo Substituent: Iodine is an interesting substituent because it is electronegative and thus electron-withdrawing through the inductive effect. libretexts.org However, as a halogen, it also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect. For halogens, the inductive effect typically outweighs the resonance effect, making the iodo group a net deactivating group in electrophilic aromatic substitution. libretexts.org This electron-withdrawing nature can influence the acidity of the sulfonate group's conjugate acid and the electron-donating ability of the sulfonate oxygen atoms. Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating charge distributions. mdpi.com

Impact on Metal-Ligand Bond Strength: The electron-withdrawing character of the iodo group is expected to decrease the electron density on the sulfonate oxygen atoms. rsc.orgnih.gov This reduction in electron-donating capacity would theoretically lead to a weaker metal-sulfonate bond compared to an unsubstituted benzenesulfonate or a benzenesulfonate with an electron-donating substituent. nih.gov Quantum chemical calculations can estimate this effect by computing the bond dissociation energies or by analyzing the orbital interactions between the metal and the ligand. nih.gov

Halogen Bonding: An intriguing aspect of the 2-iodobenzenesulfonate ligand is the potential for the iodine atom itself to participate in non-covalent interactions, specifically halogen bonding. nih.govacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. researchgate.net In a metal complex, the iodine atom of the 2-iodobenzenesulfonate ligand could potentially form a halogen bond with a donor atom on a neighboring ligand or solvent molecule. Theoretical calculations are essential for identifying and characterizing such weak interactions, which can play a crucial role in the stabilization of crystal lattices. nih.gov

Influence of Hydration on Metal Coordination Sphere

The presence of water molecules, whether as coordinated ligands (aqua ligands) or as a solvent medium, profoundly affects the structure and stability of metal complexes. For sodium 2-iodobenzenesulfonate hydrate, the water of hydration is an integral part of the compound and its coordination chemistry.

The coordination of water molecules to a metal ion significantly alters the properties of both the metal and the water itself. researchgate.net Coordinated water molecules are generally more acidic than bulk water and can form strong hydrogen bonds with surrounding molecules, including the sulfonate groups of adjacent ligands. researchgate.net

In the context of a metal complex with the 2-iodobenzenesulfonate anion, water can play several roles:

Direct Coordination: Water molecules can directly bind to the metal ion, often competing with the weakly coordinating sulfonate group. researchgate.net In many cases, metal ions in aqueous solution exist as aqua-ions, and the sulfonate anion remains in the outer coordination sphere, interacting primarily through electrostatic forces and hydrogen bonding. mdpi.com

Second Coordination Sphere Interactions: Even when not directly bonded to the metal, water molecules can form a second coordination sphere. They can form hydrogen bonds with the oxygen atoms of the coordinated sulfonate group. Theoretical studies have shown that such hydrogen bonding can stabilize the primary coordination of the sulfonate ligand. udel.edu

Reversible Speciation: Dehydration and rehydration can lead to changes in the coordination environment. For example, theoretical studies on sulfate (B86663) adsorbed on iron oxide surfaces have shown that dehydration can cause a change from a coordinated sulfate to a coordinated bisulfate, a process that is reversible upon rehydration. udel.edu A similar phenomenon could be envisaged for metal-sulfonate complexes, where the removal of water could favor the direct coordination of the sulfonate group to the metal ion.

Theoretical calculations can model these effects by explicitly including water molecules in the computational model. By comparing the energies of different hydrated and non-hydrated structures, it is possible to predict the most stable forms and understand the thermodynamic driving forces for hydration and dehydration processes. For instance, calculations can determine the energy penalty associated with displacing a coordinated water molecule with a sulfonate ligand, providing insight into the competitive nature of their coordination. nih.govresearchgate.net

Table 2: Summary of Hydration Effects on Coordination

| Effect | Description | Relevance to 2-Iodobenzenesulfonate Complexes |

| Ligand Competition | Water is a strong ligand and often competes with or prevents the coordination of weaker ligands like sulfonates. researchgate.net | The 2-iodobenzenesulfonate anion may act as a counter-ion rather than a direct ligand in highly aqueous environments. |

| Hydrogen Bonding | Coordinated water can act as a hydrogen bond donor to the sulfonate oxygen atoms, stabilizing the overall structure. mdpi.comresearchgate.net | Stabilizes the crystal lattice and influences the orientation of the sulfonate ligand. |

| Solvent Shell Formation | A structured shell of water molecules can form around the entire complex, influencing its solubility and reactivity. | The hydrate nature of the sodium salt indicates the importance of these interactions in the solid state. |

| Hydrolysis | Coordinated water molecules are more acidic and can deprotonate, leading to the formation of hydroxo or oxo-bridged species. slu.se | At appropriate pH, this could lead to the formation of more complex polynuclear species involving the 2-iodobenzenesulfonate ligand. |

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR and ¹³C NMR for Structural Confirmation and Purity Assessment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural confirmation and purity assessment of sodium 2-iodobenzenesulfonate. The analysis of chemical shifts, signal multiplicities, and integration values in ¹H NMR, alongside the chemical shifts in ¹³C NMR, allows for the unambiguous assignment of each hydrogen and carbon atom within the molecule.

In a study detailing the synthesis of sodium 2-iodobenzenesulfonate, NMR spectra were recorded in deuterium (B1214612) oxide (D₂O). The ¹H NMR spectrum exhibits distinct signals for the aromatic protons. acs.org The proton ortho to the sulfonate group and meta to the iodine atom typically appears as a doublet of doublets, influenced by both ortho and meta coupling. The other three protons on the aromatic ring also show characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. acs.org

The ¹³C NMR spectrum provides further structural confirmation by showing the expected number of carbon signals for the substituted benzene (B151609) ring. acs.org The carbon atom attached to the iodine (C-I) and the carbon atom attached to the sulfonate group (C-SO₃) can be identified by their characteristic chemical shifts, which are influenced by the electronegativity and anisotropic effects of the substituents. The presence of any impurity would be indicated by additional, unassignable peaks in both the ¹H and ¹³C NMR spectra.

¹H NMR Data for Sodium 2-iodobenzenesulfonate in D₂O (400 MHz) acs.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.06 | d | 7.6 | Aromatic H |

| 7.95 | d | 7.6 | Aromatic H |

| 7.45 | t | 7.6 | Aromatic H |

| 7.16 | t | 7.6 | Aromatic H |

¹³C NMR Data for Sodium 2-iodobenzenesulfonate in D₂O (100 MHz) acs.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 144.8 | Aromatic C |

| 142.1 | Aromatic C |

| 132.4 | Aromatic C |

| 128.4 | Aromatic C |

| 128.3 | Aromatic C |

| 90.9 | Aromatic C |

Dynamic NMR for Conformational Analysis and Reaction Monitoring

Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes. For sodium 2-iodobenzenesulfonate hydrate (B1144303), DNMR could be employed to investigate the conformational dynamics of the sulfonate group and its interaction with the hydrate molecule. While specific DNMR studies on this compound are not prevalent, the principles of conformational analysis suggest that rotation around the C-S bond may be observable at different temperatures. lumenlearning.comscribd.comlibretexts.org At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature increases, the rate of rotation would increase, leading to the coalescence of these signals into a time-averaged spectrum.